Neodymium(3+) perchlorate
Description
Significance of Neodymium(3+) Perchlorate (B79767) in Lanthanide Chemistry Research
Neodymium(3+) perchlorate is a compound of considerable interest in lanthanide chemistry research due to the distinct properties of the Nd³⁺ ion. The partially filled 4f electron shell of neodymium(III) gives rise to sharp, characteristic absorption and emission spectra, making it an excellent probe for spectroscopic studies. eurjchem.comripublication.com The f-f electronic transitions, although formally forbidden, are observable and their intensities are highly sensitive to the coordination environment around the metal ion. nih.govrsc.org This sensitivity is a cornerstone of its research significance, allowing scientists to investigate the nature of metal-ligand bonding, coordination numbers, and site symmetry in various chemical environments. nih.gov
The perchlorate anion (ClO₄⁻) is large and has a low charge density, making it a weakly coordinating anion. This property is particularly valuable in coordination chemistry studies, as it often does not compete with other ligands for coordination sites around the neodymium ion, especially in aqueous solutions. researchgate.net This allows researchers to study the coordination of other ligands to the "bare" neodymium ion or its solvated form without significant interference from the counter-ion. Consequently, this compound is frequently used as a starting material for the synthesis of a wide array of neodymium complexes with various organic and inorganic ligands. iaea.orgresearchgate.net These complexes are investigated for their potential applications in areas such as luminescent materials, catalysis, and magnetic materials. bohrium.comontosight.ai
Furthermore, the study of neodymium(III) perchlorate solutions in different solvents provides insights into the solvation process of lanthanide ions. Spectroscopic techniques are employed to understand the nature and number of solvent molecules in the primary coordination sphere of the Nd³⁺ ion. researchgate.net The analysis of the hypersensitive transitions in the absorption spectrum of neodymium(III) perchlorate, for instance, offers detailed information about the symmetry of the coordination sphere and the polarizability of the surrounding solvent molecules. ripublication.comrsc.org
Historical Context of Neodymium(III) Studies
The story of neodymium begins in 1885 with its discovery by Austrian chemist Carl Auer von Welsbach. wikipedia.orgrsc.org He successfully separated it from didymium, a substance that was previously thought to be a single element. rsc.org This breakthrough was a significant step in understanding the complexity of the rare-earth elements. The name "neodymium" is derived from the Greek words "neos" (new) and "didymos" (twin), reflecting its status as the "new twin" to praseodymium, which was also isolated from didymium. rsc.org
Early studies of lanthanides, including neodymium, were primarily focused on their separation and the characterization of their basic properties. The development of modern coordination chemistry, largely credited to Alfred Werner, provided the theoretical framework to understand the formation of metal complexes. libretexts.org However, the coordination chemistry of lanthanides, with their high coordination numbers and predominantly ionic bonding, presented unique challenges compared to d-block transition metals. libretexts.org
The advent of advanced spectroscopic techniques in the 20th century revolutionized the study of neodymium(III) and other lanthanide compounds. The sharp, line-like absorption and emission spectra arising from the f-f electronic transitions became a powerful tool for probing the electronic structure and coordination environment of these ions. eurjchem.comripublication.com The Judd-Ofelt theory, developed in the 1960s, provided a quantitative framework for analyzing the intensities of these transitions, allowing researchers to derive detailed information about the symmetry and bonding in neodymium(III) complexes from their spectra. bohrium.comresearchgate.net This theoretical advancement has been instrumental in the study of this compound and its derivatives, enabling detailed investigations into their structure and properties in both solution and the solid state. rsc.orgnih.gov
Detailed Research Findings
The academic literature provides extensive data on the synthesis and characterization of this compound and its complexes. These studies often involve spectroscopic analysis and crystal structure determination to elucidate the coordination environment of the Nd³⁺ ion.
One area of significant research is the investigation of the spectroscopic properties of anhydrous neodymium perchlorate in various non-aqueous solvents. For instance, studies on 2-halogeno derivatives of ethyl alcohol have explored the influence of the solvent's polarizability on the intensity of the hypersensitive ⁴I₉/₂ → ²G₇/₂, ⁴G₅/₂ transitions of the Nd³⁺ ion. ripublication.comrsc.org
The synthesis of coordination compounds using this compound as a precursor is another major research focus. A variety of ligands, including Schiff bases and polyaminopolycarboxylic acids, have been used to create novel neodymium complexes with diverse coordination numbers and geometries. iaea.orgresearchgate.net
For example, the reaction of neodymium(III) perchlorate with Schiff bases derived from 4-aminoantipyrine (B1666024) has been reported to yield complexes where the coordination environment of the neodymium ion is influenced by the specific Schiff base ligand used. mdpi.com In some cases, infrared spectroscopy suggests that the perchlorate ions are not directly coordinated to the metal ion, indicating they remain as counter-ions. iaea.orgmdpi.com In other synthesized complexes, evidence points to the unidentate coordination of the perchlorate ion. researchgate.net
X-ray crystallography has provided precise structural information for several neodymium(III) perchlorate containing complexes. A notable example is the complex formed with triethylenetetraaminehexaacetic acid (TTHA), Na₃[Nd(TTHA)]·2.5NaClO₄·7.617H₂O. eurjchem.comresearchgate.netnih.gov In this complex, the neodymium(III) ion is ten-coordinate, bonded to six oxygen atoms and four nitrogen atoms of the TTHA ligand. eurjchem.comresearchgate.netnih.gov The coordination geometry is described as a bicapped square antiprism. eurjchem.comresearchgate.netnih.gov The analysis of the f-f transition intensities for this complex was carried out using the Judd-Ofelt theory. eurjchem.comresearchgate.netnih.gov A dimeric complex with the same ligand has also been synthesized and structurally characterized. rsc.org
The following tables summarize some of the key research findings and data related to this compound and its complexes.
Table 1: Physical Properties of this compound Hydrates
| Property | Anhydrous | Tetrahydrate | 4.5 Hydrate (B1144303) | Hexahydrate |
| Chemical Formula | Nd(ClO₄)₃ | Nd(ClO₄)₃·4H₂O | Nd(ClO₄)₃·4.5H₂O | Nd(ClO₄)₃·6H₂O |
| Molar Mass ( g/mol ) | 442.59 | 514.65 | 523.66 | 550.68 |
| Appearance | Light purple crystals | Purple-pink crystals | Purple-pink crystals | Pale pink to lavender crystals |
| Solubility in water | Soluble | Soluble | Soluble | Soluble |
| Data sourced from Wikipedia. wikipedia.org |
Table 2: Spectroscopic Data for a Neodymium(III) Complex in Solution
| Transition (from ⁴I₉/₂) | Energy (cm⁻¹) | Oscillator Strength (P x 10⁸) |
| ⁴F₅/₂, ²H₉/₂ | 12500 | 265.3 |
| ⁴S₃/₂, ⁴F₇/₂ | 13425 | 291.6 |
| ⁴F₉/₂ | 14710 | 15.6 |
| ²H₁₁/₂ | 15870 | - |
| ⁴G₅/₂, ²G₇/₂ | 17300 | 1159.2 |
| ²K₁₃/₂, ⁴G₇/₂, ⁴G₉/₂ | 19230 | 569.8 |
| ²K₁₅/₂, ²G₉/₂, (²D,²F)₃/₂ | 21280 | 148.2 |
| ⁴G₁₁/₂ | 21740 | 36.7 |
| ²P₁/₂, ²D₅/₂ | 23250 | 14.1 |
| This table presents data for a Nd³⁺ complex in a specific solvent system. The exact values can vary depending on the ligand and solvent environment. Data adapted from a study on Nd³⁺ complexes. nih.gov |
Table 3: Structural Data for a Neodymium(III) Perchlorate Complex
| Parameter | Value |
| Complex | Na₃[Nd(TTHA)]·2.5NaClO₄·7.617H₂O |
| Coordination Number of Nd³⁺ | 10 |
| Coordinating Atoms | 6 Oxygen, 4 Nitrogen (from TTHA) |
| Coordination Geometry | Bicapped square antiprism |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Data sourced from a crystal structure determination study. eurjchem.comresearchgate.netnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
neodymium(3+);triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Nd/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKMAYJLXKBOER-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3NdO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13498-06-1 | |
| Record name | Neodymium(3+) perchlorate | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium(3+) perchlorate | |
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Synthetic Methodologies and Preparative Routes for Neodymium 3+ Perchlorate Complexes
Direct Synthesis Approaches
Neodymium(3+) perchlorate (B79767), with the chemical formula Nd(ClO₄)₃, is an inorganic salt typically prepared through the reaction of a neodymium source with perchloric acid. wikipedia.org The most common laboratory-scale synthesis involves the reaction of neodymium(III) oxide (Nd₂O₃) with an aqueous solution of perchloric acid. The oxide dissolves in the acid to form neodymium(3+) perchlorate in solution.
Reaction: Nd₂O₃ + 6 HClO₄ → 2 Nd(ClO₄)₃ + 3 H₂O
Following the reaction, the solution is carefully heated to concentrate it, leading to the crystallization of hydrated this compound, Nd(ClO₄)₃·nH₂O, upon cooling. The degree of hydration (where 'n' can be 4, 4.5, or 6) depends on the crystallization conditions. wikipedia.org Anhydrous this compound can be obtained by carefully dehydrating the hydrated salt, though this process requires precise temperature control to avoid decomposition. wikipedia.org The resulting salt is a pale purple crystalline solid soluble in water. wikipedia.org
Synthesis of Neodymium(III) Perchlorate Complexes with Organic Ligands
Neodymium(III) perchlorate serves as a versatile precursor for the synthesis of coordination complexes with a variety of organic ligands. These reactions typically involve the introduction of ligands that can coordinate to the Nd³⁺ ion, often displacing the weakly coordinating perchlorate ions or water molecules from the inner coordination sphere.
The synthesis of neodymium(III) perchlorate complexes with Schiff-base ligands is a well-established area of coordination chemistry. These syntheses generally involve the reaction of a neodymium(III) perchlorate solution with a pre-synthesized Schiff base ligand in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695).
A general procedure involves dissolving neodymium(III) perchlorate in methanol and adding it to a methanolic solution of the Schiff base ligand. orientjchem.org The mixture is then refluxed for several hours to facilitate complex formation. orientjchem.org Upon cooling and concentrating the solution, the solid complex precipitates and can be collected. For example, complexes with Schiff bases derived from 2-methyl-4-NN-bis-2'-cyanoethylaminobenzaldehyde and various anilines have been prepared by reacting the ligand with a lanthanide oxide, which would first form the perchlorate salt in situ. asianpubs.org In these cases, the resulting complexes have the general formula Ln(L)₆₃, where the perchlorate ions are outside the coordination sphere. asianpubs.org Another study reported the formation of a complex with a Schiff base derived from dibenzoylsemicarbazone, resulting in the formula Nd(C₁₆H₁₆N₆O₂)₂(H₂O)₂₃. jlu.edu.cn
| Ligand Type | General Method | Resulting Complex Formula | Source |
| Schiff base from camphor (B46023) and 4-aminobenzoic acid | Refluxing methanolic solutions of Nd(ClO₄)₃ and the ligand. | Ln(ClO₄)₃(BA)₃ | orientjchem.org |
| Schiff base from 2-methyl-4-NN-bis-2'-cyanoethylaminobenzaldehyde | Reaction of lanthanide oxide with the ligand in the presence of perchlorate. | Ln(L)₆₃ | asianpubs.org |
| Dibenzoylsemicarbazone Schiff base | Reaction of neodymium perchlorate with the ligand. | Nd(C₁₆H₁₆N₆O₂)₂(H₂O)₂₃ | jlu.edu.cn |
Phosphine (B1218219) oxides are effective ligands for lanthanide ions due to the strong coordination ability of the phosphoryl oxygen atom. The synthesis of these complexes is typically straightforward.
A representative synthesis involves reacting hydrated neodymium(III) perchlorate (Nd(ClO₄)₃·nH₂O) with a stoichiometric amount of the phosphine oxide ligand in a solvent like methanol. For instance, the complex [Nd(ClO₄)₂(tppo)₄]ClO₄·MeOH was prepared by stirring neodymium(III) perchlorate hydrate (B1144303) and triphenylphosphine (B44618) oxide (TPPO) in methanol at room temperature for one hour. The addition of ethanol and subsequent concentration of the solution yielded the crystalline product. In this complex, two perchlorate anions act as bidentate ligands, coordinating directly to the neodymium ion, while one perchlorate anion remains as a counter-ion. Neodymium(III) perchlorate is also noted for its use in preparing complexes with other phosphine oxides. acs.orglookchem.comthermofisher.com
| Ligand | Solvent | Resulting Complex | Key Feature | Source |
| Triphenylphosphine oxide (TPPO) | Methanol/Ethanol | [Nd(ClO₄)₂(tppo)₄]ClO₄·MeOH | Two perchlorate ions are coordinated as bidentate ligands. |
Triethylenetetraaminehexaacetic acid (H₆ttha) is a powerful chelating agent that forms highly stable complexes with lanthanide ions. The synthesis of the neodymium(III)-ttha complex often results in a complex anionic species.
The complex Na₃[Nd(TTHA)]·2.5NaClO₄·7.617H₂O has been synthesized and its structure determined by X-ray crystallography. researchgate.netacs.org The structure consists of monomeric (triethylenetetraaminehexaacetato)neodymate anions, [Nd(TTHA)]³⁻, along with sodium cations, perchlorate anions, and water molecules. acs.org In this complex, the Nd(III) ion is ten-coordinate, bonded to six oxygen atoms and four nitrogen atoms from the single TTHA ligand. acs.org A dimeric complex, Na₀.₅H₅.₅[Nd₂(ttha)₂]·7.5NaClO₄·16.83H₂O, has also been synthesized by adjusting the pH of the reaction solution to 4.50 and adding sodium perchlorate. In this dimer, each Nd(III) ion is nine-coordinate.
| Complex Formula | Key Structural Feature | Coordination Number of Nd(III) | Source |
| Na₃[Nd(TTHA)]·2.5NaClO₄·7.617H₂O | Monomeric [Nd(TTHA)]³⁻ anion. | 10 | acs.org |
| Na₀.₅H₅.₅[Nd₂(ttha)₂]·7.5NaClO₄·16.83H₂O | Dimeric complex anion. | 9 |
Complexes of neodymium(III) perchlorate have been synthesized using Schiff bases derived from aminobenzoic acid. These ligands can coordinate to the metal center, leading to the formation of stable complexes.
Specifically, a complex with a Schiff base derived from camphor and 4-aminobenzoic acid (BA) has been prepared. orientjchem.org The synthesis involves mixing a methanolic solution of neodymium(III) perchlorate with a solution of the ligand in a 1:3 molar ratio and refluxing the mixture on a water bath for seven hours. orientjchem.org After concentrating the solution and cooling, the resulting complex was washed with diethyl ether and recrystallized from methanol. orientjchem.org The resulting complex has the formula Ln(ClO₄)₃(BA)₃, where infrared spectral studies suggest that the perchlorate ions are coordinated to the metal ion in a unidentate fashion, leading to a proposed coordination number of six for the neodymium ion. orientjchem.org
Purification Techniques via Crystallization from Aqueous Solutions
Purification of this compound and its complexes is crucial for obtaining materials with well-defined properties and for structural analysis. Crystallization is the primary method used for this purpose.
The purification process generally involves dissolving the crude synthesized product in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. For many neodymium(III) perchlorate complexes, solvents like methanol or ethanol are effective. orientjchem.orgasianpubs.org The solution is then allowed to cool slowly or the solvent is allowed to evaporate gradually. This process reduces the solubility of the compound, leading to the formation of well-defined crystals. For instance, complexes have been recrystallized from ethanol asianpubs.org and methanol. orientjchem.org
For obtaining high-purity single crystals suitable for X-ray diffraction studies, very slow evaporation of the solvent from a dilute solution over several days or weeks is often employed. This was the method used to obtain single crystals of the Na₃[Nd(TTHA)]·2.5NaClO₄·7.617H₂O complex. acs.org Selective crystallization can also be a strategy for separating different rare earth elements. dntb.gov.ua The choice of solvent is critical, as it can influence not only the crystal quality but also the composition of the final product, with solvent molecules sometimes being incorporated into the crystal lattice.
Advanced Characterization and Spectroscopic Analysis of Neodymium 3+ Perchlorate Systems
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool to probe the local structure around the Nd³⁺ ion. These methods provide information on the coordination of ligands and anions, as well as the nature of hydration shells and ion pairing phenomena in solution.
Infrared (IR) Spectroscopy for Ligand and Anion Coordination
Infrared (IR) spectroscopy is particularly adept at identifying the vibrational modes of molecules and polyatomic ions. libretexts.org In studies of neodymium(3+) perchlorate (B79767), IR spectroscopy is instrumental in confirming the coordination of various ligands to the Nd³⁺ ion and assessing the interaction, or lack thereof, of the perchlorate anion. rsc.org The perchlorate anion, possessing a tetrahedral geometry, exhibits characteristic vibrational modes. nih.gov The non-coordinating nature of the perchlorate anion is often confirmed by the absence of splitting in its main vibrational bands, which would be expected if it were directly bound to the metal ion and its symmetry lowered.
When other ligands are introduced into the system, such as organic molecules, IR spectroscopy can track changes in the vibrational frequencies of these ligands upon coordination to the Nd³⁺ ion. For instance, shifts in the stretching frequencies of carboxylate or nitrogen-containing groups can provide direct evidence of their binding to the neodymium center. rsc.orgresearchgate.net In studies involving hydrated neodymium(3+) perchlorate, the vibrational modes of coordinated water molecules can also be observed, although they often overlap with the bulk solvent signal.
Table 1: Representative IR Absorption Bands for Perchlorate Anion
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| ν₃(F₂) | ~1100 | Asymmetric stretch |
| ν₁(A₁) | ~935 | Symmetric stretch (Raman active, weak in IR) |
| ν₄(F₂) | ~625 | Asymmetric bend |
| ν₂(E) | ~460 | Symmetric bend (Raman active, inactive in IR) |
This table presents typical frequency ranges for the vibrational modes of the perchlorate anion. The exact positions can vary slightly depending on the chemical environment.
Raman Spectroscopy for Hydration and Ion Pair Formation
Raman spectroscopy offers a complementary perspective to IR, particularly for studying aqueous solutions. The symmetric stretching mode of the metal-aqua ion complex, [Nd(H₂O)ₙ]³⁺, is often Raman active and provides direct information about the primary hydration shell of the Nd³⁺ ion. rsc.orgresearchgate.net Studies on aqueous this compound solutions have identified a polarized Raman band around 352 cm⁻¹, which is assigned to the breathing mode of the nona-aqua neodymium(III) ion, [Nd(H₂O)₉]³⁺. rsc.orgresearchgate.net The position and width of this band are sensitive to the coordination number and the strength of the Nd-O bond. rsc.orgresearchgate.net
Furthermore, Raman spectroscopy is a valuable technique for investigating ion-pair formation. rsc.orgresearchgate.net In concentrated perchlorate solutions, the formation of outer-sphere and even contact ion pairs between the Nd³⁺ cation and the ClO₄⁻ anion can be detected through subtle changes in the Raman spectra. rsc.orgresearchgate.net For instance, the appearance of new bands or shifts in the positions of existing bands for both the hydrated neodymium ion and the perchlorate anion can signify the formation of these ion pairs. rsc.orgresearchgate.net While perchlorate is a weak complexing agent, at high concentrations, these interactions become more significant. mdpi.com
Table 2: Raman Spectroscopic Data for Aqueous this compound
| Species | Raman Band (cm⁻¹) | Assignment | Reference |
| [Nd(H₂O)₉]³⁺ | 352 | ν₁ Nd-O symmetric stretch | rsc.orgresearchgate.net |
| ClO₄⁻ | 935 | ν₁ symmetric stretch | rsc.orgresearchgate.net |
This table summarizes key Raman bands observed in aqueous solutions of this compound, providing insights into the hydration of the Nd³⁺ ion.
Electronic Spectroscopy and Hypersensitive Transitions
The electronic transitions within the 4f shell of the Nd³⁺ ion are the focus of electronic spectroscopy. These transitions, although formally forbidden, are observable and provide a detailed picture of the electronic structure and local environment of the neodymium ion.
UV/Visible (UV/Vis) Absorption Spectroscopy
The UV/Visible absorption spectrum of this compound is characterized by a series of sharp, narrow absorption bands corresponding to f-f electronic transitions. rroij.comosti.gov These transitions arise from the excitation of electrons from the ⁴I₉/₂ ground state to various excited states within the 4f manifold. researchgate.net The positions and intensities of these absorption bands are influenced by the coordination environment of the Nd³⁺ ion. researchgate.netnih.gov In aqueous perchlorate solutions, the spectrum is primarily that of the hydrated neodymium ion. researchgate.net However, changes in the solvent or the introduction of other ligands can lead to shifts in band positions and alterations in their intensities, providing information about changes in the coordination sphere. researchgate.net For instance, heating neodymium(III) chloride solutions leads to a decrease in the intensity of its absorption bands. researchgate.net
Table 3: Major Absorption Bands of Aqueous this compound
| Transition from ⁴I₉/₂ to | Approximate Wavelength (nm) |
| ⁴F₅/₂, ²H₉/₂ | 800 |
| ⁴F₇/₂, ⁴S₃/₂ | 740 |
| ⁴F₉/₂ | 680 |
| ⁴G₅/₂, ²G₇/₂ | 580 |
| ⁴G₇/₂, ⁴G₉/₂ | 520 |
| ²K₁₃/₂, ⁴G₉/₂, ⁴G₁₁/₂ | 470 |
| ²K₁₅/₂, ²G₉/₂, ²D₃/₂, ²P₃/₂ | 430 |
| ²P₁/₂ | 427 |
This table lists the prominent f-f transitions observed in the UV/Visible absorption spectrum of aqueous this compound.
Near-Infrared (NIR) Spectroscopy for Luminescence Studies
Neodymium(3+) is known for its characteristic luminescence in the near-infrared (NIR) region. tripod.comnih.gov Upon excitation, typically into one of its absorption bands in the visible region, the Nd³⁺ ion can relax non-radiatively to the ⁴F₃/₂ excited state, from which it emits photons as it transitions back to lower-lying levels of the ⁴I term (⁴I₉/₂, ⁴I₁₁/₂, ⁴I₁₃/₂). mdpi.com This results in distinct emission bands in the NIR spectrum, with the most intense emission often occurring around 1060 nm. researchgate.net
The efficiency and lifetime of this luminescence are highly dependent on the coordination environment. tripod.com The presence of high-frequency oscillators, such as O-H vibrations from coordinated water molecules, in the vicinity of the Nd³⁺ ion can lead to non-radiative quenching of the luminescence, reducing its intensity and lifetime. oup.com Therefore, NIR luminescence studies of this compound in different solvent systems or with various ligands can provide valuable information about the composition and rigidity of the coordination sphere. tripod.comoup.com
Table 4: Principal Near-Infrared Emission Bands of Neodymium(3+)
| Transition from ⁴F₃/₂ to | Approximate Wavelength (nm) |
| ⁴I₉/₂ | 870-890 |
| ⁴I₁₁/₂ | 1050-1070 |
| ⁴I₁₃/₂ | 1320-1350 |
This table highlights the key NIR luminescence transitions for the Nd³⁺ ion.
Analysis of f-f Transitions and Mason's Polarizability Mechanism
Certain f-f transitions in the absorption spectra of neodymium(III) are termed "hypersensitive" because their intensities are particularly sensitive to changes in the coordination environment. The transition from the ⁴I₉/₂ ground state to the ⁴G₅/₂, ²G₇/₂ excited states around 580 nm is a classic example of a hypersensitive transition in Nd³⁺. The intensity of this transition can vary significantly with changes in the ligand field symmetry and the polarizability of the coordinating ligands.
Mason's polarizability mechanism provides a theoretical framework for understanding the intensity of these hypersensitive transitions. icm.edu.pl This model proposes that the intensity is enhanced by a mechanism involving the electric dipole of the transition coupled with the polarizability of the ligands. icm.edu.pl In essence, the electric field of the incident light induces a dipole in the ligands, which in turn perturbs the f-orbitals of the lanthanide ion, leading to an increase in the transition probability. Spectroscopic studies of anhydrous neodymium perchlorate in various 2-halogeno derivatives of ethyl alcohol have been conducted to investigate the influence of solvent polarizability on the intensity of hypersensitive transitions, providing experimental support for this mechanism. icm.edu.pl
Structural Elucidation Techniques
Structural elucidation is fundamental to understanding the coordination chemistry of this compound. Techniques such as X-ray diffraction and molar conductance studies reveal the arrangement of atoms in the solid state and the behavior of complexes in solution.
For instance, the complex formed between neodymium perchlorate and 1,8-naphthyridine-N-monoxide (napyo), with the formula Nd(napyo)₄(ClO₄)₃, has been crystallized and its structure determined. tandfonline.com The analysis revealed that the compound crystallizes in the monoclinic system with the space group C2/c. tandfonline.com Interestingly, the structure contains two distinct types of complex cations: [Nd(napyo)₆]³⁺ and [Nd(napyo)₄OClO₃]²⁺. tandfonline.com In the [Nd(napyo)₆]³⁺ cation, the neodymium ion is eight-coordinated, with average Nd-N and Nd-O bond lengths of 2.610 Å and 2.383 Å, respectively. tandfonline.com In the [Nd(napyo)₄OClO₃]²⁺ cation, the neodymium ion is nine-coordinated, with corresponding average bond lengths of 2.638 Å and 2.464 Å. tandfonline.com
Another detailed structural analysis was performed on a neodymium(III) complex with triethylenetetraaminehexaacetic acid (TTHA), Na₃[Nd(TTHA)]·2.5NaClO₄·7.617H₂O. nih.govacs.orgacs.org This complex also crystallizes in the monoclinic C2/c space group. nih.govacs.orgacs.org The Nd(III) ion is ten-coordinated, bonded to six oxygen atoms and four nitrogen atoms from the TTHA ligand, adopting a geometry best described as a bicapped square antiprism. nih.govacs.orgacs.org The structure consists of these monomeric [Nd(TTHA)]³⁻ anions, along with sodium cations, perchlorate anions, and water molecules. nih.govacs.orgacs.org
The table below summarizes the crystallographic data for these representative this compound complexes.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Coordination Number |
|---|---|---|---|---|---|
| Neodymium-napyo complex | Nd(napyo)₄(ClO₄)₃ | Monoclinic | C2/c | a = 29.026 Å, b = 10.480 Å, c = 37.530 Å, β = 100.97° | 8 and 9 |
| Neodymium-TTHA complex | Na₃[Nd(TTHA)]·2.5NaClO₄·7.617H₂O | Monoclinic | C2/c | a = 38.446 Å, b = 10.552 Å, c = 25.796 Å, β = 130.51° | 10 |
Molar conductance measurements are used to determine whether a complex behaves as an electrolyte in a given solvent. This is achieved by measuring the conductivity of a solution of the complex. The results can indicate whether ligands are coordinated to the metal ion or exist as free ions in solution.
For example, studies on neodymium(III) complexes with Schiff bases derived from 4-aminobenzoic acid showed that the complexes were non-electrolytic, suggesting that the perchlorate ions are coordinated to the metal ion. orientjchem.org In contrast, other neodymium complexes synthesized with ligands like bis(salicylaldehyde) orthophenylenediamine in DMF were found to be electrolytes, indicating that the anions are not part of the primary coordination sphere. rsisinternational.orgasianpubs.org
Molar mass determination provides further evidence for the proposed structure of a complex. orientjchem.org Agreement between the experimentally determined molar mass and the calculated formula weight supports the structural characterization. orientjchem.org
Advanced Microscopic and Elemental Analysis
Microscopy and elemental analysis techniques provide visual and compositional information about this compound systems, complementing the structural data from XRD.
Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography. nanoscience.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), it becomes a powerful tool for elemental analysis. nanoscience.comwikipedia.org The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays. wikipedia.org The EDS detector measures the energy of these X-rays, allowing for the identification of the elements present and their relative abundance. nanoscience.comwikipedia.org
In the characterization of neodymium-based materials, SEM-EDS is used to examine the morphology of the synthesized powders and to confirm their elemental composition. researchgate.netrjsvd.com For instance, in the study of neodymium-doped lead dioxide electrodes used for perchlorate synthesis, EDS analysis confirmed the presence of neodymium, lead, and oxygen. researchgate.net Similarly, for various neodymium complexes, EDS spectra would be expected to show distinct peaks corresponding to Neodymium (Nd), Chlorine (Cl), and Oxygen (O) from the perchlorate group, as well as other elements from any organic ligands present. wikipedia.org
Microanalysis, specifically elemental analysis (e.g., CHN analysis), is a crucial technique for verifying the empirical formula of newly synthesized compounds. It determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample. The experimentally found percentages are then compared with the values calculated from the proposed chemical formula.
For the neodymium(III) complex with triethylenetetraaminehexaacetic acid, Na₃[Nd(C₁₈H₂₄O₁₂N₄]·2.5NaClO₄·7.6H₂O, the calculated and found elemental compositions showed good agreement, thus confirming the proposed formula. acs.org
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 18.88 | 18.92 |
| Hydrogen (H) | 3.43 | 3.90 |
| Nitrogen (N) | 4.89 | 4.72 |
Data for Na₃[Nd(C₁₈H₂₄O₁₂N₄]·2.5NaClO₄·7.6H₂O. acs.org
This level of agreement between calculated and observed values provides strong evidence for the composition and purity of the synthesized neodymium perchlorate complex. acs.org
Thermal Analysis (Thermogravimetry)
Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is essential for determining the thermal stability and decomposition pathways of this compound and its hydrated or complexed forms. researchgate.netresearchgate.net
The thermal decomposition of neodymium compounds often occurs in distinct stages. For hydrated neodymium oxalate, a related compound, the decomposition process begins with the loss of water of hydration at lower temperatures (up to 397°C). researchgate.net This is followed by the decomposition of the anhydrous salt into an intermediate oxycarbonate (Nd₂O₂CO₃) between 397°C and 584°C, and finally, the decomposition of the oxycarbonate to form neodymium oxide (Nd₂O₃) at higher temperatures (584°C to 770°C). researchgate.net
For hydrated neodymium perchlorate or its complexes, a similar multi-stage decomposition is expected. The initial mass loss would correspond to the removal of water molecules. Subsequent steps would involve the decomposition and loss of any organic ligands, followed by the decomposition of the perchlorate anion, ultimately yielding neodymium oxide as the final residue at high temperatures. researchgate.netosti.gov The temperature ranges and the percentage of mass loss at each stage provide valuable information about the compound's composition and thermal stability. etamu.eduresearchgate.net
Coordination Chemistry and Complexation Behavior of Neodymium Iii Perchlorate
Coordination Environment of Neodymium(III) Ion
The coordination chemistry of the neodymium(III) ion (Nd³⁺) is characterized by its large ionic radius and high charge, which favor high coordination numbers and a flexible coordination geometry. The environment around the Nd³⁺ ion is significantly influenced by the nature of the solvent and the ligands present.
Hydration Shells and Nona-aqua Ions in Aqueous Solutions
In aqueous perchlorate (B79767) solutions, the neodymium(III) ion is surrounded by water molecules, forming a well-defined hydration shell. rsc.orgresearchgate.net Spectroscopic studies, particularly Raman spectroscopy, have been instrumental in characterizing this hydration sphere. A weak, strongly polarized Raman band observed at 352 cm⁻¹ is assigned to the breathing mode of the nona-aqua neodymium(III) ion, [Nd(H₂O)₉]³⁺. rsc.orgresearchgate.net This indicates that in dilute aqueous solutions, the Nd³⁺ ion is coordinated to nine water molecules. rsc.orgresearchgate.netresearchgate.net
Molecular dynamics simulations support the prevalence of a nona-coordinated state for Nd³⁺ in aqueous solutions, with the [Nd(H₂O)₉]³⁺ complex adopting a tricapped trigonal prism (TCTP) geometry in approximately 95% of simulations. nih.govacs.org The water exchange mechanism for this nona-aqua ion is proposed to be of a dissociative interchange (Id) character, proceeding through a short-lived octa-coordinated transition state. nih.govacs.org
The strength of the Nd-O bond in the aqua ion is a key factor in its stability. The force constants calculated from Raman data show a correlation with the Ln-O bond distances across the lanthanide series, with the strength increasing as the bond distance decreases. rsc.orgresearchgate.net
Influence of Ligand Type and Denticity on Coordination Number
The coordination number of the neodymium(III) ion is highly dependent on the type and denticity (the number of donor atoms) of the coordinating ligands. The large size of the Nd³⁺ ion allows for the accommodation of a variable number of ligand donor atoms, leading to a range of coordination numbers.
For instance, with heptadentate Trensal-based ligands, neodymium complexes typically exhibit a coordination number of 8 or higher, as the larger Nd³⁺ ion can accommodate additional solvent or water molecules in its coordination sphere. nih.govacs.org This is in contrast to the smaller dysprosium(III) ion, which invariably forms complexes with a coordination number of 7 with the same ligands. nih.govacs.org
The denticity of the ligand plays a crucial role. For example, diglycolamides, which are tridentate ligands, tend to form 3:1 ligand-to-metal complexes with lanthanide(III) ions, resulting in a total coordination number of 9. nih.govacs.org In these complexes, nitrate (B79036) ions are typically not found in the first coordination sphere. nih.govacs.org In contrast, with bidentate malonamides, the 3:1 complex with Eu(III) shows coordination of three nitrate ions in the first shell. nih.govacs.org
The coordination number is also a key factor in determining whether anions like nitrate are present in the inner coordination sphere. nih.govacs.org For example, in a 2:1 complex of tri-tert-butylphosphine (B79228) oxide with Lu(III), three nitrate ions bind in a bidentate fashion, while in a 3:1 complex of tricyclohexylphosphine (B42057) oxide with Yb(III), two nitrates are bidentate and one is monodentate. nih.govacs.org
The nature of the coordinating ligand can also influence the geometry of the complex. For example, with a bis-lactam phenanthroline ligand, the average Nd(III)–N(BLPhen) distance is 2.69 Å for the two Nd–N bonds in the 1:1 complex and 2.72 Å for the four Nd–N bonds in the 2:1 complex. acs.org The longer bond distance in the 2:1 complex is attributed to steric hindrance between the two ligands. acs.org
Perchlorate Anion Coordination Modes (e.g., Unidentate)
The perchlorate anion (ClO₄⁻) is generally considered a weakly coordinating anion. nih.gov In many cases, it remains in the outer coordination sphere, not directly bonded to the metal ion. rsc.orgkit.eduasianpubs.org This is particularly true in aqueous solutions where water is a strong competitor for coordination sites. kit.edu
However, under certain conditions, the perchlorate anion can coordinate to the neodymium(III) ion, typically in a unidentate fashion. orientjchem.org The coordination of the perchlorate ion is often inferred from infrared (IR) spectroscopy. For instance, in complexes of neodymium perchlorate with Schiff base ligands derived from camphor (B46023) and 4-aminobenzoic acid, the presence of strong bands around 1136 and 1100 cm⁻¹ in the IR spectrum are assigned to the ν₄ and ν₁ modes of unidentately coordinated perchlorate ions. orientjchem.org Other vibrational modes at 932 (ν₂), 692 (ν₃), and 634 (ν₅) cm⁻¹ further support this unidentate coordination. orientjchem.org
In some systems, the perchlorate ion's role is simply to balance the charge of the complex cation, and it does not directly participate in coordination. For example, in a dysprosium complex with a Schiff base ligand, the Dy³⁺ ion is completely encapsulated by two ligands, with an uncoordinated perchlorate anion. rsc.org
Thermodynamic Aspects of Complexation
The formation of complexes between the neodymium(III) ion and various ligands is governed by thermodynamic principles, with the stability of the resulting complexes being a key parameter.
Determination of Stability Constants for Lactate (B86563) and Other Complexes
The stability of a complex in solution is quantified by its stability constant (β). The determination of these constants is crucial for understanding the speciation of neodymium(III) in the presence of different ligands.
Lactate Complexes: The complexation of neodymium(III) with lactate has been studied using various techniques, including potentiometry, spectrophotometry, and microcalorimetry. researchgate.netornl.govnih.govacs.orgresearchgate.net These studies have consistently identified the formation of three successive mononuclear lactate complexes: Nd(Lac)²⁺, Nd(Lac)₂⁺, and Nd(Lac)₃. researchgate.netornl.govacs.org
Thermodynamic data show that the complexation of Nd³⁺ with lactate is an exothermic process, and the stability of the complexes decreases with increasing temperature. nih.govacs.org Spectroscopic evidence suggests that these are inner-sphere chelate complexes where the α-hydroxyl group of the lactate participates in the coordination. nih.govacs.org
Other Complexes: The stability constants for neodymium(III) complexes with a variety of other ligands have also been determined.
Acenocoumarol: Spectrophotometric studies have been used to determine the equilibrium constants for the 1:1, 1:2, and 1:3 complexes of neodymium(III) with acenocoumarol, with log K₁ = 6.20 ± 0.06, log K₂ = 3.46 ± 0.07, and log K₃ = 2.58 ± 0.05, respectively. srce.hr
Tetraborate: The stability constant for the neodymium(III)-tetraborate complex has been determined in both low and high ionic strength solutions. scispace.com At infinite dilution and 25 °C, the stability constant (log β₁) is reported as 4.55 ± 0.06 using the SIT approach. scispace.com
Bromide: Direct potentiometry with a bromide-selective electrode has been used to determine the stability constant for the first-stage bromide complex of neodymium, with a log K value of 0.257. tandfonline.com
Azide: Spectrophotometric measurements indicate the formation of a weak 1:1 Nd(N₃)²⁺ complex. The stability constant for this complex was determined to be approximately 50 x 10⁻² at 25°C and an ionic strength of 2.0 M (NaClO₄).
4-Hydroxycoumarins: The stepwise formation of complexes between neodymium(III) and various 4-hydroxycoumarin (B602359) derivatives has been established through spectrophotometric methods, and their equilibrium constants have been determined. thescipub.com
The following table summarizes the stability constants for various neodymium(III) complexes.
| Ligand | Complex | log β | Method | Reference |
| Lactate | Nd(Lac)²⁺ | 2.60 ± 0.01 | Potentiometry, Spectrophotometry, Microcalorimetry | researchgate.net |
| Nd(Lac)₂⁺ | 4.66 ± 0.02 | researchgate.net | ||
| Nd(Lac)₃ | 5.6 ± 0.1 | researchgate.net | ||
| Acenocoumarol | Nd(Acenocoumarol)²⁺ | 6.20 ± 0.06 (log K₁) | Spectrophotometry | srce.hr |
| Nd(Acenocoumarol)₂⁺ | 3.46 ± 0.07 (log K₂) | srce.hr | ||
| Nd(Acenocoumarol)₃ | 2.58 ± 0.05 (log K₃) | srce.hr | ||
| Tetraborate | Nd(B₄O₇)⁺ | 4.55 ± 0.06 | Solubility Studies | scispace.com |
| Bromide | Nd(Br)²⁺ | 0.257 | Potentiometry | tandfonline.com |
| Azide | Nd(N₃)²⁺ | ~1.7 | Spectrophotometry |
Enthalpy and Entropy Changes in Complexation Processes
The thermodynamic parameters of complex formation involving the neodymium(III) ion are essential for understanding the driving forces behind these reactions. Studies are often conducted in a sodium perchlorate medium to maintain a constant ionic strength. scispace.com The changes in enthalpy (ΔH) and entropy (ΔS) reveal whether a complexation reaction is driven by energetic favorability (exothermic, negative ΔH) or by an increase in disorder (positive ΔS).
Calorimetric and potentiometric titrations are primary methods for determining these values. scispace.comrsc.org For instance, the complexation of Nd(III) with lactate has been studied, revealing the formation of three successive mononuclear complexes. researchgate.net Similarly, thermodynamic data has been gathered for complexes with ligands such as histidine, acetate, glycolate, and thioglycolate. scispace.comrsc.org
The complexation is often an endothermic process (positive ΔH), indicating that energy is absorbed. The spontaneity of these reactions is therefore driven by a significant positive entropy change (ΔS). scispace.com This entropy increase is typically attributed to the release of a large number of water molecules from the hydration sphere of the highly charged Nd³⁺ ion upon binding with the ligand, which outweighs the decrease in entropy from the association of the ion and ligand.
Table 1: Thermodynamic Data for Neodymium(III) Complexation with Various Ligands
| Ligand | Stepwise Reaction | Free Energy Change (ΔG°) (kJ/mol) | Enthalpy Change (ΔH°) (kJ/mol) | Entropy Change (ΔS°) (J/K·mol) |
| Histidine | Nd³⁺ + hist⁻ ⇌ [Nd(hist)]²⁺ | -23.97 | 11.7 | 116 |
| [Nd(hist)]²⁺ + hist⁻ ⇌ [Nd(hist)₂]⁺ | -19.66 | 12.6 | 104 | |
| Nitrate | Nd³⁺ + NO₃⁻ ⇌ [Nd(NO₃)]²⁺ | -1.7 | 1.5 ± 0.2 | 1.4 ± 1.0 |
| Lactate | Nd³⁺ + Lactate⁻ ⇌ [Nd(Lactate)]²⁺ | - | - | - |
| Nd³⁺ + 2Lactate⁻ ⇌ [Nd(Lactate)₂]⁺ | - | - | - | |
| Nd³⁺ + 3Lactate⁻ ⇌ Nd(Lactate)₃ | - | - | - |
Note: Data for histidine complexes were determined at 37.0 °C in 3.00 M NaClO₄ medium. rsc.org Data for nitrate complexation was determined at 25 °C. osti.gov Data for lactate complexes indicates the formation of three species, with stability constants agreeing well with studies in sodium perchlorate solutions. researchgate.net The table is interactive and can be sorted.
Solvent Effects on Coordination and Solvation
The solvent plays a critical role in the coordination chemistry of neodymium(III) perchlorate. The nature of the solvent dictates the composition and structure of the Nd³⁺ ion's primary coordination sphere. Spectroscopic measurements, including electronic absorption and fluorescence lifetimes, are powerful tools for investigating these solvation phenomena. researchgate.net
In anhydrous organic solvents, the solvation of the Nd(III) ion has been extensively studied. The fluorescence lifetimes of Nd(ClO₄)₃ solutions show a strong dependence on the solvent, indicating different degrees of interaction and coordination. For example, lifetimes range from 300 nanoseconds in acetone (B3395972) to 1850 nanoseconds in dimethyl sulfoxide (B87167) (DMSO) and 2300 nanoseconds in deuterated acetonitrile (B52724) (CD₃CN).
Studies in solvent mixtures, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), show that the composition of the solvation shell changes with the solvent ratio. rsc.org A strong steric effect is observed; as the proportion of the bulkier DMA molecule increases, the total number of coordinated solvent molecules decreases. rsc.org In anhydrous acetonitrile, the addition of DMSO leads to an equilibrium between nine- and ten-coordinate species, with an average of 9.7 DMSO molecules coordinated to each Nd(III) ion. researchgate.net In methanol (B129727), solvation numbers can be as high as ≅25 in dilute solutions, with evidence that perchlorate ions may enter the solvation shell at higher concentrations. researchgate.net
The interaction between perchlorate ions and Nd(III) in anhydrous acetonitrile has been investigated using FT-IR spectroscopy. These studies identified unassociated, monodentate, and bidentate perchlorate ions, with the majority being unassociated or bound in a monodentate fashion. researchgate.net
Table 2: Fluorescence Lifetimes of Neodymium(III) Perchlorate in Various Anhydrous Solvents
| Solvent | Chemical Formula | Lifetime (ns) |
| Acetone | (CH₃)₂CO | 300 |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 485 |
| Acetonitrile | CH₃CN | 660 |
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | 1850 |
| Deuterated Acetonitrile | CD₃CN | 2300 |
Data sourced from spectroscopic investigation of anhydrous Nd(ClO₄)₃ solutions. The table is interactive and can be sorted.
Molecular Imprinting for Selective Recognition of Neodymium(III) Ions
Molecular imprinting is a technique used to create synthetic polymers with tailor-made binding sites for a specific target molecule or ion. rsc.org Ion-imprinted polymers (IIPs) have been successfully developed for the selective recognition and separation of neodymium(III) ions from aqueous solutions, often in the presence of other competing lanthanide ions. researchgate.netnih.gov
The synthesis of Nd(III)-imprinted polymers typically involves the copolymerization of a functional monomer and a cross-linking agent in the presence of the Nd(III) ion, which acts as a template. nih.gov Neodymium salts, such as the nitrate or perchlorate, can be used as the source of the template ion. semanticscholar.org After polymerization, the Nd(III) ion is leached from the polymer matrix, leaving behind cavities that are complementary in size, shape, and chemical functionality to the neodymium ion. researchgate.netnih.gov
For example, IIPs have been prepared using N-methacryloylamido folic acid or a ternary complex of neodymium(III)-5,7-dichloroquinoline-8-ol-4-vinylpyridine as the functional monomer system and divinyl benzene (B151609) as the cross-linker. researchgate.netnih.gov These imprinted polymers exhibit high selectivity for Nd(III) over other lanthanides like Lanthanum(III), Cerium(III), and Europium(III). researchgate.net The binding order in competitive studies was found to be Nd(III) > La(III) > Ce(III) > Eu(III). researchgate.net
The performance of these IIPs is influenced by factors such as pH, contact time, and initial ion concentration. researchgate.net Studies have shown that binding equilibrium can be reached in as little as 30 minutes, with maximum binding capacities reported, for instance, at 14.6 mg of Nd(III) per gram of polymer. researchgate.netresearchgate.net The selectivity coefficients of these IIPs for neodymium are often significantly higher than those of conventional liquid-liquid extraction agents. nih.gov
Solution Chemistry and Reaction Mechanisms Involving Neodymium 3+ Perchlorate
Dissolution and Solubility Studies of Neodymium(III) Compounds
Neodymium(3+) perchlorate (B79767) is an inorganic salt with the chemical formula Nd(ClO₄)₃. It is known for its high solubility in water, where it forms purple-pink hydrated crystals. wikipedia.org The anhydrous form appears as light purple crystals. wikipedia.org Commercially, it is often available as a 50% aqueous solution. strem.comthermofisher.com
The solubility of neodymium compounds is highly dependent on the counter-anion and the pH of the solution. While perchlorates are very soluble, other neodymium salts exhibit different characteristics. For instance, neodymium hydroxide (B78521), Nd(OH)₃, is a light purple/blue precipitate that readily forms upon the addition of a hydroxide solution to an aqueous solution of Nd³⁺ ions. homescience.net This hydroxide is basic and does not dissolve in excess sodium hydroxide. homescience.net The solubility of crystalline Nd(OH)₃ at pH 8 is extremely low. rsc.org Similarly, compounds like Neodymium Phosphate (NdPO₄) and Neodymium Fluoride (B91410) (NdF₃) also exhibit limited solubility, which is a key factor in certain geological and separation processes. osti.govresearchgate.net
Table 1: Solubility Characteristics of Selected Neodymium(III) Compounds
| Compound Name | Formula | Solubility in Water | Notes |
| Neodymium(III) perchlorate | Nd(ClO₄)₃ | High | Forms hydrated, colored crystals. wikipedia.org |
| Neodymium(III) hydroxide | Nd(OH)₃ | Low | Forms a precipitate in neutral to basic solutions. homescience.net |
| Neodymium(III) phosphate | NdPO₄ | Low | Solubility is a function of temperature and fluid composition. osti.gov |
| Neodymium(III) fluoride | NdF₃ | Low | Solubility product (log Ksp) is approximately -21.5 at 150°C. researchgate.net |
| Neodymium(III) chloride | NdCl₃ | High | Forms a purple/lavender solution. homescience.net |
Liquid-Liquid Extraction Mechanisms of Neodymium(III)
Liquid-liquid extraction is a primary industrial method for the separation and purification of rare-earth elements like neodymium. The process involves transferring the Nd(III) ion from an aqueous phase to an immiscible organic phase containing an extractant.
Kinetic studies are crucial for understanding the mechanism of extraction. Research using tools like the Lewis cell has shown that for many neodymium extraction systems, the rate-limiting step is a chemical reaction occurring at the interface between the two liquid phases, rather than diffusion of the species in the bulk of either phase. researchgate.netysxbcn.com
For example, in the extraction of Nd(III) from a thiocyanate (B1210189) medium using trioctylphosphine (B1581425) oxide (CYANEX 921), the rate of extraction was found to be first-order with respect to the CYANEX 921 concentration but zero-order with respect to the concentrations of Nd(III), hydrogen ions, and thiocyanate. researchgate.net This strongly indicates that the process is controlled by the interfacial chemical reaction. researchgate.net The stripping process, which involves transferring the metal ion back to a fresh aqueous phase, can also be studied kinetically to optimize the recovery of the purified neodymium. researchgate.net
The choice of extractant and its diluent in the organic phase is critical to the efficiency and selectivity of the extraction process.
Extractants : Various classes of extractants are used for neodymium.
Acidic Extractants : Organophosphorus acids like CYANEX 272 and CYANEX 572 operate via a cation-exchange mechanism. During extraction, they exchange their acidic protons for the Nd³⁺ ion. bibliotekanauki.pl For CYANEX 572, studies show that three molecules of the extractant are involved in the complexation of one Nd(III) ion. bibliotekanauki.pl
Solvating (Neutral) Extractants : Reagents like Tributyl Phosphate (TBP) and CYANEX 923 (a mixture of trioctylphosphine oxides) extract neodymium by solvation. They coordinate to a neutral metal salt (e.g., Nd(NO₃)₃) to form an extractable complex, such as Nd(NO₃)₃·3TBP. researchgate.netwhiterose.ac.uk This mechanism is particularly effective in high nitrate (B79036) media. researchgate.net
Ionic Liquids : More recently, ionic liquids have been explored as both extractants and diluents, showing high extraction ability and unique pH dependence. upc.edursc.org
Diluents : The extractant is typically dissolved in a diluent, which affects the physical properties of the organic phase and can influence extraction chemistry. The choice of diluent has a significant effect on extraction efficiency. bibliotekanauki.pl For TBP systems, extraction efficiency is generally higher in aliphatic diluents (like kerosene) compared to aromatic diluents. whiterose.ac.uk This is because aromatic diluents can interact more strongly with the extractant, reducing its effective concentration available for metal complexation. whiterose.ac.uk For CYANEX 572, non-polar diluents were found to be more suitable solvents for Nd(III) extraction. bibliotekanauki.pl
Table 2: Common Extractants for Neodymium(III) and Their Mechanisms
| Extractant | Type | Typical Extraction Mechanism | Extracted Complex Example |
| CYANEX 572 | Acidic | Cation Exchange | NdA₃ (where HA is the extractant) bibliotekanauki.pl |
| CYANEX 272 | Acidic | Cation Exchange | NdA₃ (where HA is the extractant) researchgate.net |
| TBP | Solvating | Solvation | Nd(NO₃)₃·3TBP whiterose.ac.uk |
| CYANEX 923 | Solvating | Solvation | Nd(NO₃)₃·x(Cyanex 923) researchgate.net |
The efficiency of neodymium extraction is highly sensitive to the chemical conditions of the aqueous phase, particularly pH and the concentration of various species.
Influence of pH : The pH of the aqueous phase is a dominant factor in extractions involving acidic extractants. For systems using CYANEX 572, the extraction of Nd(III) is poor at low pH (e.g., pH < 1.5) and increases significantly as the pH rises. bibliotekanauki.pl This is a direct consequence of the cation-exchange mechanism, where higher H⁺ concentration (low pH) shifts the equilibrium away from extraction. bibliotekanauki.pl The optimal pH for quantitative extraction can be quite specific; for instance, extraction with N-n-octylaniline was found to be optimal in the pH range of 5.5-7.3. researchgate.net
Influence of Concentration :
Extractant Concentration : Increasing the concentration of the extractant in the organic phase generally leads to a higher extraction efficiency, as it increases the capacity of the organic phase to complex the metal ion. bibliotekanauki.pl
Metal Concentration : The initial concentration of neodymium can affect the extraction percentage. As the initial metal concentration increases, the percentage of metal extracted may decrease because the extractant becomes saturated. whiterose.ac.uk
Anion Concentration : For solvating systems, the concentration of the anion (e.g., nitrate) in the aqueous phase is important. Increasing nitrate concentration can enhance extraction due to a "salting-out" effect, which promotes the formation of the neutral metal salt needed for extraction. bibliotekanauki.plresearchgate.net
Table 3: Effect of pH on Neodymium(III) Extraction
| Extractant System | Optimal pH Range | Observation |
| CYANEX 572 | > 1.5 | Extraction efficiency increases significantly with increasing pH. bibliotekanauki.pl |
| N-n-octylaniline | 5.5 - 7.3 | Quantitative extraction achieved in this range. researchgate.net |
| AliOle (Ionic Liquid) | 5.0 - 6.5 | Established as the appropriate equilibrium pH region. upc.edu |
The liquid-liquid interface is the site of the primary chemical events in many solvent extraction systems. The evidence that extraction rates are often independent of bulk diffusion but dependent on reactant concentrations points to a mechanism controlled by interfacial chemical reactions. researchgate.netysxbcn.com
This mechanism can be conceptualized in several steps:
Diffusion of the extractant molecules from the bulk organic phase to the interface, where they become adsorbed. semanticscholar.org
Diffusion of the hydrated Nd(III) ions from the bulk aqueous phase to the interface.
A chemical reaction at the interface where the Nd(III) ion is stripped of its hydration water and complexes with the extractant molecules. semanticscholar.org
Transfer of the newly formed, oil-soluble metal-extractant complex from the interface into the bulk organic phase. semanticscholar.org
The surface activity of the extractant itself supports this model. A decrease in interfacial tension with increasing extractant concentration indicates that the extractant is adsorbing at the interface, making it readily available for reaction with metal ions arriving from the aqueous phase. semanticscholar.org
Speciation of Neodymium(III) in Aqueous and Non-Aqueous Media
The chemical form, or "species," of neodymium in a solution determines its reactivity, color, and extractability. The speciation is highly dependent on the solvent and the ligands present.
In simple aqueous solutions containing a non-coordinating anion like perchlorate (ClO₄⁻), neodymium exists predominantly as the hydrated aqua ion, [Nd(H₂O)ₙ]³⁺. homescience.net This complex is responsible for the characteristic purple/lavender color of such solutions. homescience.net The perchlorate ion itself is a very poor ligand and generally does not form strong inner-sphere complexes with Nd(III) in water.
However, the speciation changes significantly in the presence of other ligands or under different conditions:
Hydroxide ions : As the pH increases, Nd(III) undergoes hydrolysis to form hydroxide complexes and ultimately precipitates as insoluble Nd(OH)₃. homescience.net
Chloride ions : In solutions with high chloride concentrations, neodymium can form chloro-complexes. Studies have identified the presence of species like NdCl²⁺. osti.govupc.edu
Fluoride ions : In fluoride-bearing aqueous solutions, Nd³⁺ and NdF²⁺ are the dominant species. researchgate.net
Carbonate ions : In sodium carbonate solutions, neodymium can form soluble carbonate complexes, leading to a metastable state where the dissolved concentration can exceed its normal solubility limit for a period. mdpi.com
Gluconate ions : In the presence of D-gluconate, neodymium forms various mono- and binuclear complexes, depending on the pH and concentration. rsc.org
Table 4: Common Aqueous Species of Neodymium(III)
| Species | Formula | Conditions for Formation |
| Aqua Ion | [Nd(H₂O)ₙ]³⁺ | Acidic to neutral aqueous solutions with non-coordinating anions (e.g., ClO₄⁻). homescience.net |
| Hydroxide | Nd(OH)₃(s) | Neutral to basic pH. homescience.net |
| Chloro Complex | NdCl²⁺ | High chloride concentration. osti.gov |
| Fluoro Complex | NdF²⁺ | Presence of fluoride ions. researchgate.net |
| Carbonate Complex | [Nd(CO₃)ₓ]³⁻²ˣ | High carbonate concentration. mdpi.com |
| Gluconate Complex | e.g., [Nd(Gluc)]²⁺, [Nd₂(Gluc)₂]⁴⁺ | Presence of gluconate ions. rsc.org |
Reaction Kinetics of Related Neodymium Compounds (e.g., Chlorination of Neodymium Oxide)
The study of the reaction kinetics of related neodymium compounds, such as the chlorination of neodymium oxide (Nd₂O₃), provides valuable insights into the reactivity of neodymium-containing materials.
Chlorination of Neodymium Oxide with Gaseous Chlorine
The kinetics of the chlorination of neodymium oxide with gaseous chlorine has been investigated through thermogravimetry. The reaction initiates at approximately 250°C, yielding neodymium oxychloride. iaea.org Below 425°C, the reaction is under chemical control, and the formation of the oxychloride proceeds via a nucleation and growth mechanism. iaea.org
A key finding from these studies is the determination of the activation energy, which is 161 ± 4 kJ mol⁻¹. iaea.org The reaction order with respect to the partial pressure of chlorine was found to be 0.40. iaea.org These kinetic parameters are essential for developing a complete rate equation for the chlorination process.
Chlorination of Neodymium Oxide in Molten Salts
The chlorination of neodymium oxide has also been studied in molten salt systems, which are relevant to pyrochemical reprocessing of spent nuclear fuels. In these environments, the reaction kinetics are influenced by the composition of the molten salt and the temperature.
For instance, the chlorination of Nd₂O₃ in a 3LiCl-2KCl molten salt occurs at a faster rate at 550°C compared to 400°C. Similarly, in a NaCl-KCl molten salt at 750°C, the reaction proceeds to completion over a period of time, with the concentration of Nd(III) ions in the melt increasing linearly initially. These reactions are observed to be zero order with respect to the lanthanide chlorides formed.
Another method involves the use of zirconium(IV) chloride (ZrCl₄) as a chlorinating agent in molten LiCl-KCl eutectic. osti.gov This process has been shown to be effective for the chlorination of rare earth oxides, including Nd₂O₃. osti.gov Kinetic analysis of this system suggests that the process is limited by the chemical reaction rate rather than diffusion. osti.gov
Interactive Data Table: Kinetic Data for Chlorination of Neodymium Oxide
| System | Temperature (°C) | Activation Energy (kJ/mol) | Reaction Order (w.r.t. Cl₂) | Reference |
| Gaseous Cl₂ | 312 - 475 | 161 ± 4 | 0.40 | iaea.org |
| ZrCl₄ in LiCl-KCl | 723 | - | - | osti.gov |
Reaction of Neodymium Metal
Neodymium metal itself is reactive. It tarnishes in the air, forming neodymium(III) oxide. scienceinfo.comwikipedia.org It reacts slowly with cold water and more rapidly with hot water to form neodymium(III) hydroxide. scienceinfo.comwikipedia.org Neodymium also reacts vigorously with halogens to form neodymium(III) halides. scienceinfo.comwikipedia.org
Digestion of Neodymium in Monazite
The study of these various reactions and their kinetics is crucial for the application of neodymium compounds in different fields, including the recycling of rare earth elements from permanent magnets and the processing of nuclear materials. mdpi.comresearchgate.net
Theoretical and Computational Investigations of Neodymium 3+ Perchlorate Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modeling neodymium(3+) systems, providing detailed information about electronic configurations and molecular structures.
Density Functional Theory (DFT) has become a vital tool for studying lanthanide complexes. While direct DFT studies on neodymium(3+) perchlorate (B79767) are not extensively documented in the literature, the application of DFT to other neodymium(III) complexes provides a clear framework for its potential use. For instance, first-principles molecular dynamics (FPMD) simulations, which use DFT to calculate forces on atoms, have been successfully employed to unravel the coordination structures of Nd(III) complexes in solution. nih.gov
In a typical application, spin-polarized DFT calculations are performed using simulation packages like the Vienna Ab initio Simulation Package (VASP). nih.gov These studies can elucidate the binding modes of ligands and the resulting coordination geometry of the Nd³⁺ ion. For example, in studies of Nd(III) with other ligands, DFT has been used to determine that in a 1:1 complex, three nitrate (B79036) ions bind in a bidentate fashion to the metal center, while in a 2:1 complex, two nitrate ligands are in the first solvation shell, creating a charged complex. nih.gov Such calculations provide average bond distances, like the Nd(III)-N distance, which was found to be approximately 2.69 Å to 2.72 Å in a complex with a phenanthroline-based ligand. nih.gov This methodology could be readily applied to investigate the potential for inner-sphere or outer-sphere coordination of the perchlorate ion with the Nd³⁺ aqua ion.
Ab initio (from first principles) methods are crucial for accurately describing the electronic structure of lanthanide ions, which is dominated by the partially filled 4f shell. The neodymium(III) aqua ion is a key model system for these advanced calculations. nih.gov Recent research has focused on comparing ab initio calculated electronic structures with experimental data to determine the most probable molecular configuration of [Nd(H₂O)ₙ]³⁺. nih.gov
These studies have revealed that a nine-coordinate neodymium(III) complex, surrounded by a second coordination sphere of 17 water molecules, best aligns with the experimentally observed electronic structure. nih.gov The calculations involve assessing the crystal field splitting of the ground state ⁴I₉/₂ multiplet. It has been demonstrated that the shape of the donor molecular orbitals and the specific orientation of the coordinating water molecules are critical for an accurate description of the electronic structure, an insight that goes beyond simple point-charge models. nih.gov
Furthermore, ab initio effective potential calculations are often used as a benchmark for more computationally efficient semiempirical models. The accuracy of these sophisticated methods is considered the gold standard for predicting the geometries of lanthanide complexes. acs.orgresearchgate.net
Table 1: Comparison of Coordination Models for Hydrated Neodymium(III) Ion
| Coordination Number (CN) | Second Sphere H₂O | Key Finding from Ab Initio Analysis | Reference |
| 8 | Variable | Does not fully reproduce experimental electronic structure. | nih.gov |
| 9 | 17 | Best alignment between calculated and experimental electronic structure. | nih.gov |
| 10 | Variable | Less agreement with experimental data compared to CN=9. | nih.gov |
Molecular Modeling and Dynamics Simulations for Complexation
Molecular dynamics (MD) simulations are indispensable for studying the structural and dynamic properties of solvated ions and their complexes. For neodymium(III) systems, MD simulations can provide atomic-level resolution of the coordination environment and the process of ligand exchange. acs.org
Classical MD simulations typically employ force fields such as OPLS-AA to model organic ligands and solvents, with specific parameters developed for the metal ion and its counter-ions. nih.gov These simulations, often run using software like GROMACS or AMBER, can equilibrate the system to predict stable complexation structures. nih.govrsc.org First-principles MD, which uses DFT, offers higher accuracy by avoiding the limitations of fixed force fields. nih.gov
Simulations have been used to study Nd(III) complexation with various ligands in different solvents. nih.govrsc.org Key outputs from these simulations include radial distribution functions (RDFs), which provide information about the distances between the Nd³⁺ ion and surrounding atoms. For example, RDFs can reveal the average Nd-O and Nd-N bond distances in the first coordination sphere, offering a direct comparison with experimental data from techniques like EXAFS. nih.gov
Development and Application of Theoretical Models (e.g., Sparkle/PM3) for Lanthanide Complexes
Given the computational expense of ab initio methods, semiempirical quantum chemical models have been developed to accelerate the study of lanthanide complexes. The Sparkle/PM3 model is a prominent example, which was specifically parameterized for neodymium(III), among other lanthanides. acs.orgnih.govacs.org
In this model, the Nd³⁺ ion is treated as a "sparkle," a point charge with an effective core potential, while the surrounding ligands are described using the PM3 (Parametric Method 3) semiempirical Hamiltonian. acs.orgacs.org This approach allows for the rapid calculation and optimization of the geometries of large, complex neodymium compounds. The Sparkle/PM3 model has demonstrated remarkable accuracy for a semiempirical method. acs.orgnih.gov
Table 2: Performance of Sparkle/PM3 Model for Neodymium(III) Complexes
| Parameter | Value | Significance | Reference |
| Unsigned Mean Error (Nd-Ligand distance) | 0.074 Å | Indicates high accuracy, comparable to more demanding ab initio effective potential calculations. | acs.orgresearchgate.netacs.org |
| Computational Speed | Hundreds of times faster than ab initio methods | Enables high-throughput screening and the study of large, flexible systems. | acs.orgacs.org |
| Applicability | Geometry prediction for luminescent complex design | Useful for designing new materials with specific properties. | acs.orgnih.gov |
The development of Sparkle/PM3 has significantly expanded the accessibility of computational modeling for lanthanide chemistry, proving to be a reliable tool for predicting the structures of Nd(III) complexes. acs.orgnih.govacs.org
Correlation of Theoretical Predictions with Spectroscopic Data and Experimental Findings
A primary goal of theoretical modeling is to reproduce and explain experimental observations. For neodymium(3+) perchlorate and related complexes, this involves correlating calculated properties with data from optical spectroscopy and other analytical techniques. acs.orguq.edu.au
High-resolution optical spectroscopy of Nd(III) complexes in solution provides detailed information about the electronic energy levels (Stark levels) within the 4f shell. researchgate.net Theoretical models are used to assign the observed absorption and emission bands to specific electronic transitions. By fitting the experimental spectra, researchers can determine the electronic structure of both the ground and emitting states. researchgate.net
Ab initio crystal field analysis has been instrumental in this area. By calculating the crystal field splitting for different proposed geometries (e.g., 8-, 9-, or 10-coordinate aqua ions) and comparing the results to experimental spectra, the most probable structure in solution can be identified. nih.gov It has been shown that theoretical force constants calculated for the breathing modes of hydrated Nd³⁺ ions correlate well with experimental Raman spectra and with the measured Nd-O bond distances. researchgate.net This synergy between advanced computational models and high-quality spectroscopic data is crucial for building accurate and predictive structure-property relationships for neodymium(3+) systems. researchgate.netresearchgate.net
Applications in Advanced Materials and Chemical Processes
Utilization in Optical Materials and Tunable Lasers
The neodymium(III) ion (Nd³⁺) is a cornerstone of solid-state laser technology due to its favorable electronic structure, which allows for efficient light amplification. Nd³⁺ is widely used as the active dopant in various host materials, including crystals and glasses, to create laser gain media. rp-photonics.com The most common of these are Neodymium-doped Yttrium Aluminum Garnet (Nd:YAG) and Neodymium-doped Yttrium Orthovanadate (Nd:YVO₄). rp-photonics.comamericanelements.com These materials are known for their high gain, narrow emission linewidth, and robust performance, particularly for lasers operating at a wavelength of 1064 nm. rp-photonics.com
Neodymium(3+) perchlorate (B79767) can serve as a high-purity precursor for the synthesis of these neodymium-doped materials. americanelements.com The synthesis of laser crystals and glasses requires raw materials of exceptional purity to avoid optical losses and performance degradation. Neodymium(3+) perchlorate, available in high-purity grades, can be used to introduce Nd³⁺ ions into the crystal or glass matrix during their formation. strem.com
Furthermore, lasers built from neodymium-doped materials are themselves critical components in systems designed to produce tunable laser light. For instance, frequency-doubled Nd³⁺ pump lasers are commonly employed to excite other types of tunable lasers, such as those based on titanium-sapphire (Ti:sapphire) crystals or organic dyes. photonics.com Researchers have also developed tunable laser systems directly based on neodymium, such as a Brillouin fiber laser pumped by a neodymium-doped fiber laser, which offers tunability in the 900 nm to 930 nm range. nih.gov Studies on Nd³⁺-doped tellurite (B1196480) glass have also demonstrated random laser emission at 1340 nm, highlighting the versatility of neodymium-based optical materials. mdpi.com
Catalytic Applications in Organic Synthesis and Electron Transfer Reactions
The catalytic potential of neodymium compounds is rooted in the Lewis acidic nature of the Nd³⁺ ion and its ability to facilitate redox reactions. This compound is recognized for its use in catalysis. ontosight.ai While specific applications of this compound as a direct catalyst in organic synthesis are not as widely documented as for some transition metals, the catalytic activity of the Nd³⁺ ion is well-established in various contexts. For example, neodymium-containing materials have been shown to catalyze the thermal decomposition of ammonium (B1175870) perchlorate. scientific.net
The catalytic action of lanthanide ions, including neodymium, often involves the coordination of substrates to the metal center, which can activate them for subsequent reactions. This principle is analogous to the catalytic behavior observed in other lanthanide perchlorates, such as cerium(3+) perchlorate, which serves as a catalyst in organic synthesis by facilitating electron transfer reactions. smolecule.com The ability of the metal ion to mediate electron transfer is a key aspect of its catalytic function. mit.edu
Research into advanced catalytic systems has incorporated neodymium into more complex structures like metal-organic frameworks (MOFs). A neodymium-based MOF loaded with gold nanoparticles has been shown to possess high catalytic activity. researchgate.net In the realm of oxidation-reduction reactions, rhenium complexes have been identified as effective catalysts for the reduction of perchlorate, a process that proceeds via an oxygen atom transfer mechanism. nih.govresearchgate.net These studies underscore the broader context of electron transfer and atom transfer reactions in which neodymium compounds can play a role.
Rare Earth Element Separation and Recovery Strategies
The chemical similarity of lanthanides makes their separation a significant industrial challenge. This compound and the Nd³⁺ ion are central to the development and optimization of several advanced separation technologies designed to isolate valuable rare earth elements (REEs).
Ion imprinting is a technique used to create polymers with cavities specifically shaped to recognize and bind a target ion. Researchers have successfully developed Neodymium(III) ion-imprinted polymers (IIPs) for the selective separation of Nd³⁺ from other lanthanides. nih.govresearchgate.net
In a typical synthesis, an Nd(III) complex, such as one involving 5,7-dichloroquinoline-8-ol and 4-vinylpyridine, is copolymerized with a monomer (styrene) and a cross-linker (divinyl benzene). nih.gov The Nd³⁺ ion is then leached out, leaving behind recognition sites within the polymer matrix. nih.gov These specialized cavities allow the IIPs to rebind Nd³⁺ with high selectivity over other ions. nih.gov Studies have shown that the selectivity coefficients of these Nd(III)-IIPs are significantly higher than those of conventional liquid-liquid extractants. nih.govresearchgate.net
| Parameter | Finding | Reference |
| Synthesis | Copolymerization of a Nd(III) ternary complex with styrene (B11656) and divinyl benzene (B151609). | nih.gov |
| Detection Limit | 50 ng/L for Nd(III) using 40 mg of IIP particles. | nih.gov |
| Binding Capacity | 14.6 mg of Nd(III) per gram of polymer. | researchgate.net |
| Selectivity | Selectivity coefficients are much higher compared to liquid-liquid extractants like di-2-ethylhexyl phosphoric acid. | nih.govresearchgate.net |
| Optimal pH | The optimal pH range for preconcentration of Nd(III) is 7.5-8.0. | nih.gov |
Membrane-based technologies offer a promising alternative to traditional solvent extraction, reducing chemical waste and energy consumption. oulu.fi Supported liquid membranes (SLMs), including flat sheet (FSSLM) and hollow fiber (HFSLM) configurations, are widely studied for REE separation. oulu.finih.govresearchgate.net These systems typically involve an organic extractant immobilized within the pores of a microporous membrane, which separates an aqueous feed solution from a stripping solution. nih.govmsrjournal.com
The separation of neodymium from other REEs, particularly lanthanum, has been a key focus of this research. nih.govnih.gov Various combinations of extractants and acids have been tested to optimize the selective transport of Nd³⁺ across the membrane.
A study using a flat sheet-supported liquid membrane demonstrated that a system with the extractant 507P (mono-(2-ethylhexyl) phosphoric acid) and hydrochloric acid (HCl) was highly effective for Nd³⁺ recovery and its separation from La³⁺. nih.govmdpi.com The table below summarizes key findings from studies on membrane separation of neodymium. nih.govmdpi.com
| Membrane System | Extractant | Key Findings | Reference |
| FSSLM | 507P-HCl | Effective Nd recovery and promising Nd/La selectivity. Highest selectivity of 44.25 was achieved. | mdpi.com |
| FSSLM | 204P-H₂SO₄ | Nd recovery increased with feed solution pH from 2 to 4, reaching 71.23% after 6 hours at pH 4. | mdpi.com |
| FSSLM | TBP-HNO₃ | TBP is efficient for REE extraction in a nitrate (B79036) solution. | nih.gov |
| HFSLM | DNPPA | Achieved 98% extraction and 95% stripping of Nd(III) at optimal conditions. | researchgate.net |
Solvent extraction is a conventional and widely used method for separating lanthanides and actinides. The TALSPEAK (Trivalent Actinide Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes) process was specifically developed to separate trivalent actinides from lanthanides in nuclear waste streams. ornl.govosti.gov The process typically involves an organic phase containing an extractant like di-(2-ethylhexyl) phosphoric acid (HDEHP) and an aqueous phase containing a complexing agent, diethylenetriamine-N,N,N',N'',N''-pentaacetic acid (DTPA), in a lactic acid buffer. ornl.govresearchgate.net
In the TALSPEAK process, the lanthanides are preferentially extracted into the organic phase, while the actinides are held back in the aqueous phase as DTPA complexes. osti.gov The separation of americium (Am³⁺) from neodymium (Nd³⁺) is considered the most challenging and is often the limiting factor in the process's efficiency. ornl.govresearchgate.net Under ideal conditions, a single-stage separation factor of about 100 can be achieved for the Am³⁺/Nd³⁺ pair. ornl.govosti.gov The use of a perchlorate medium has also been investigated in the context of lanthanide extraction with HDEHP, demonstrating that lanthanides can be eluted in order of increasing atomic number using perchloric acid.
Development of High-Purity Precursors for Material Synthesis
The synthesis of advanced materials often requires precursors that are highly pure and can be reliably converted into the desired final product. This compound serves as such a precursor for a variety of neodymium-containing materials. ontosight.aiamericanelements.com Its solubility in water and some organic solvents makes it a convenient source of Nd³⁺ ions for various synthetic routes. wikipedia.org
For example, this compound is used in the laboratory-scale preparation of neodymium complexes, such as those with phosphine (B1218219) oxides. fishersci.pt These complexes may themselves be final products or intermediates for further material synthesis. The production of high-purity neodymium oxide (Nd₂O₃) nanoparticles, which have applications in catalysts and ceramics, often starts from a neodymium salt precursor. researchgate.net While studies have used neodymium acetate, the principle of calcining a salt precursor to obtain the oxide is broadly applicable. researchgate.net The advantage of using a perchlorate salt in some applications is that it can be decomposed and removed by heating, leaving behind a pure oxide.
The availability of this compound in high-purity aqueous solutions facilitates its use in processes where precise control over concentration and stoichiometry is critical. strem.comthermofisher.com This is essential for creating materials with reproducible properties, such as doped laser crystals, high-performance catalysts, and specialized phosphors.
Applications in Advanced Functional Materials (e.g., Pseudocapacitors, Photovoltaic Devices, Nanoparticles)
The unique electronic and optical properties of neodymium compounds make them attractive for incorporation into various advanced functional materials. While the direct application of this compound is not extensively documented in all areas, its role as a source of neodymium ions (Nd³⁺) is crucial for modifying and enhancing the performance of materials in cutting-edge technologies. This section explores its impact on pseudocapacitors, photovoltaic devices, and nanoparticles.
Pseudocapacitors
Research into the direct application of this compound in the fabrication of pseudocapacitor electrodes is not prominent in current scientific literature. The focus in the field of rare-earth-containing energy storage materials has been more on the use of neodymium oxides and their composites. These materials, which could potentially be synthesized using this compound as a precursor, exhibit pseudocapacitive behavior. For instance, neodymium oxide (Nd₂O₃) has been investigated as an electrode material due to its potential for faradaic reactions, contributing to charge storage. akjournals.com
Photovoltaic Devices
A significant area of application for neodymium ions, derivable from this compound, is in the enhancement of photovoltaic devices, particularly perovskite solar cells and dye-sensitized solar cells (DSSCs).
Perovskite Solar Cells:
The introduction of neodymium ions into the perovskite crystal lattice has been shown to dramatically improve the stability and efficiency of perovskite solar cells. perovskite-info.com Perovskite materials are promising for solar energy conversion but are often susceptible to degradation from heat and light. perovskite-info.com The incorporation of trivalent neodymium ions helps to stabilize the perovskite crystal structure by strengthening the ionic bonds within the lattice. perovskite-info.com
Research has demonstrated that adding small quantities of neodymium ions directly to the perovskite material results in a significant increase in the operational lifetime of the solar cell. perovskite-info.com In one study, a perovskite solar cell augmented with neodymium ions retained approximately 93% of its power conversion efficiency after over 1,000 hours of continuous light exposure at maximum power. In contrast, a standard perovskite solar cell lost half of its efficiency within 300 hours under the same conditions. perovskite-info.com
Furthermore, the addition of Nd³⁺ ions has been reported to boost the power conversion efficiency (PCE) of planar heterojunction perovskite solar cells to as high as 21.15% while also suppressing photocurrent hysteresis. researchgate.net The table below summarizes the key findings from this research.
| Parameter | Standard Perovskite Solar Cell | Neodymium-Augmented Perovskite Solar Cell |
| Power Conversion Efficiency Retention (at max power) | 50% after 300 hours | 93% after 1,000 hours |
| Power Conversion Efficiency Retention (accelerated degradation) | 0% after 2,000 hours | 84% after 2,000 hours |
| Reported Power Conversion Efficiency (PCE) | - | up to 21.15% |
Table 1: Performance Enhancement of Perovskite Solar Cells with Neodymium Ion Doping. perovskite-info.comresearchgate.net
Dye-Sensitized Solar Cells (DSSCs):
In the realm of dye-sensitized solar cells, doping the photoanode material with rare-earth metals like neodymium has been explored as a strategy to enhance efficiency. A study on bismuth ferrite (B1171679) (BiFeO₃) photoanodes showed that doping with neodymium improved the power conversion efficiency of the assembled DSSC. nih.gov The Nd-doped BiFeO₃ material was found to be the most efficient among the tested rare-earth dopants, resulting in a power conversion efficiency ranging from 0.84% to 2.15% depending on the dye used. nih.gov
Nanoparticles
This compound can serve as a precursor for the synthesis of neodymium-containing nanoparticles, particularly neodymium oxide (Nd₂O₃) nanoparticles. These nanoparticles have a wide range of applications in catalysis, ceramics, and optics. sdlookchem.com Various synthesis routes, such as hydrothermal methods and co-precipitation, can be employed to produce Nd₂O₃ nanoparticles from a neodymium salt solution. researchgate.netbendola.com
Environmental Impact and Remediation Strategies of Perchlorate Anions Contextualizing Neodymium 3+ Perchlorate
The perchlorate (B79767) anion (ClO₄⁻) is a persistent and mobile environmental contaminant. clu-in.orgca.gov While Neodymium(3+) perchlorate is a specific salt, its environmental behavior is largely dictated by the properties of the perchlorate anion. Understanding the broader context of perchlorate contamination, its detection, and remediation is crucial for assessing the potential environmental footprint of any perchlorate compound.
Future Research Directions and Emerging Trends
Innovations in Synthetic Methodologies and Material Design
The synthesis of lanthanide compounds, including neodymium(3+) perchlorate (B79767), is moving beyond traditional methods towards more controlled and functional approaches. Innovations are focused on creating materials with specific properties for targeted applications.
Electrochemical Synthesis : A notable innovation is the use of electrochemical methods for the preparation of perchlorates. researchgate.net For instance, the electrosynthesis of perchlorate has been demonstrated using neodymium-doped lead dioxide (PbO₂) electrodes. researchgate.net This method offers advantages in terms of cost and ease of operation. researchgate.net Research shows that optimizing parameters like pH, temperature, and current density can significantly increase the production yield of perchlorate, with neodymium-doped electrodes showing higher efficiency than unmodified ones. researchgate.net
Ion-Imprinted Polymers (IIPs) : A highly selective method for recognizing and separating neodymium ions involves the creation of ion-imprinted polymers. researchgate.net This technique involves polymerizing a complex of Nd(III) with specific ligands, then removing the Nd(III) ion to leave behind cavities that are perfectly shaped to re-bind Nd(III) with high selectivity. researchgate.net These IIPs have shown superior selectivity for neodymium compared to conventional liquid-liquid extractants and can be used to preconcentrate trace amounts of neodymium from large volumes of solution. researchgate.net
Advanced Functional Materials : Research is also directed toward incorporating neodymium into advanced materials like metal-organic frameworks (MOFs). A novel neodymium-organic framework (Nd-MOF) has been synthesized that exhibits strong near-infrared luminescence and can act as a selective sensor for copper ions (Cu²⁺). researchgate.net Additionally, various methods are being explored to synthesize neodymium oxide (Nd₂O₃) nanoparticles with specific characteristics for applications in inhibiting cancer cells. researchgate.net High-throughput approaches are also being developed to rapidly synthesize and screen large libraries of lanthanide complexes to discover the best metal-ligand combinations for applications like polymerization catalysis. rsc.org
Advancements in Spectroscopic Characterization Techniques for Complex Systems
Understanding the behavior of neodymium(3+) perchlorate in various environments, particularly in solution, requires sophisticated characterization techniques. Recent advancements are providing unprecedented insight into its electronic structure and coordination.
High-Resolution Optical Spectroscopy : The solution chemistry of lanthanides has been historically difficult to study, especially for near-infrared (NIR) emitters like neodymium. researchgate.net To address this, custom-built spectrometers are being developed for high-resolution investigation of lanthanide luminescence in the NIR region. researchgate.net These instruments, combined with population analysis methods, allow for the detailed resolution of the electronic structures of the ground and emitting states of Nd(III) in different solution complexes, which is a crucial step toward correlating optical spectra with chemical structure in solution. researchgate.net
Computationally-Assisted Spectroscopy : A powerful emerging trend is the combination of spectroscopic methods with computational algorithms. For example, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is being paired with global optimization algorithms to accelerate the prediction of lanthanide structures in solution. osti.gov This approach has been successfully used to identify the proper solvation structure for a neodymium nitrate (B79036) complex in acetonitrile (B52724), significantly reducing the time required for characterization from months to a week. osti.gov
Multivariate Analysis : For complex mixtures where multiple ions may interfere with spectroscopic signals, chemometric modeling offers a path to accurate quantification. osti.gov Partial Least Squares (PLS) regression, a multivariate analysis technique, has been successfully applied to UV-Visible spectra to accurately quantify Nd(III) concentrations even in the presence of interfering ions like erbium (Er³⁺) and copper (Cu²⁺). osti.gov This demonstrates the power of advanced data analysis to enhance the utility of conventional spectroscopy for process monitoring. osti.gov
Development of Predictive Models and High-Throughput Computational Chemistry
Computational chemistry is becoming an indispensable tool for accelerating the discovery of new materials and understanding complex chemical systems, including those involving neodymium perchlorate.
High-Throughput Screening and Automation : The sheer complexity of metal-ligand complexes, which can have numerous stable configurations, makes manual exploration difficult. acs.org To overcome this, high-throughput workflows and software packages like Architector are being developed to automate the exploration, construction, and screening of candidate structures at a semi-empirical level, followed by more accurate Density Functional Theory (DFT) calculations. acs.org This approach is crucial because the small energy differences that dictate selectivity can be overshadowed by variations between different stable conformers. acs.org
Global Optimization Algorithms : To ensure that theoretical models find the most stable, global minimum energy structure rather than getting trapped in a local minimum, global optimization algorithms are being employed. osti.gov The Northwest Potential Energy Search Engine (NWPEsSe), for example, uses a bee colony algorithm to efficiently search the complex chemical space of lanthanide coordination environments. osti.gov This significantly enhances the predictive power of computational models for determining solution structures. osti.gov
Advanced Modeling Techniques : Accurately modeling lanthanide complexes is challenging due to their open-shell electronic structures. acs.org Research is focused on developing and refining methods that can handle these complexities. This includes the use of DFT with corrections for relativistic effects and van der Waals interactions, as well as exploring techniques like Ligand Field Molecular Mechanics (LFMM). acs.orgacs.org Furthermore, predictive models are being developed to estimate fundamental properties, such as the polarity of ionic liquids, which can be used as reaction media for synthesizing or applying neodymium compounds. frontiersin.org
Table 1: Summary of Advanced Computational and Spectroscopic Techniques
| Technique/Model | Application Area | Key Advantage | Reference |
|---|---|---|---|
| High-Resolution NIR Spectroscopy | Characterization | Resolves detailed electronic structure of Nd(III) complexes in solution. | researchgate.net |
| EXAFS with Global Optimization | Characterization | Accelerates prediction of lanthanide coordination structures in solution. | osti.gov |
| UV-Vis with Chemometrics (PLS) | Characterization | Allows accurate quantification of Nd(III) in complex mixtures with interfering ions. | osti.gov |
| High-Throughput Computational Screening | Material Design | Automates the exploration of vast chemical and conformational spaces for new ligands. | acs.org |
| Physiologically-Based Toxicokinetic (PBTK) Models | Environmental/Toxicology | Predicts the distribution and clearance of perchlorate in biological systems. | nih.gov |
Exploration of Novel Applications in Sustainable Technologies and Green Chemistry
Neodymium is a critical element in many modern technologies, and research is increasingly focused on its use in sustainable processes and green chemistry, particularly in recycling and energy efficiency.
Recycling of Critical Materials : The demand for rare earth elements like neodymium for high-strength magnets (NdFeB) in electronics and green energy technologies necessitates efficient recycling methods. rsc.org A promising green chemistry approach involves using carboxylate functionalized nanocellulose (CFNC), derived from abundant cellulose, to selectively recover neodymium from electronic waste. rsc.org This method is rapid, cost-effective, and highly efficient, precipitating a Nd-CFNC complex that can be easily separated. rsc.org Other clean, energy-efficient processes like diffusion dialysis are also being explored for recovering rare earth elements. researchgate.net
Catalysis : Neodymium compounds are effective catalysts in organic synthesis. nih.gov Innovations are making these catalytic processes more environmentally friendly through the use of solid acid catalysts or task-specific ionic liquids, which can improve reaction efficiency and allow for catalyst recycling. nih.gov
Energy-Efficient Materials : Neodymium(III) perchlorate is used in the synthesis of advanced luminescent materials. ontosight.ai These materials are critical for applications in energy-efficient solid-state lighting (LEDs) and displays. ontosight.ai The unique optical properties of the Nd(III) ion are also being harnessed to create novel materials like near-infrared fluorescent probes and non-contact thermometers. researchgate.netscience.gov
Enhanced Environmental Management and Remediation Approaches for Perchlorate Contamination
The perchlorate anion (ClO₄⁻), a component of this compound, is a persistent and highly mobile environmental contaminant that can impact drinking water sources. frtr.govclu-in.org Its presence is a concern due to its ability to interfere with thyroid gland function. frtr.gov Consequently, significant research has been directed towards developing effective management and remediation technologies.
Bioremediation : Microbial degradation is considered a cost-effective and environmentally friendly approach for treating perchlorate contamination. researchgate.net It relies on perchlorate-reducing bacteria, such as those from the genus Dechloromonas, which can completely degrade the contaminant to innocuous chloride. researchgate.netitrcweb.org This can be applied in situ, through the creation of underground biologically active barriers, or ex situ, where contaminated soil or water is treated in bioreactors. clu-in.orgitrcweb.org
Physicochemical Treatment : For water treatment, ion exchange is the most established and widely used technology, where the perchlorate anion is selectively removed from water and adsorbed onto a resin. clu-in.orgepa.gov Other physical technologies include reverse osmosis and granular activated carbon. clu-in.org For contaminated soil, ex situ methods like thermal treatment (heating the soil to vaporize contaminants) and soil washing (using water to dissolve and remove perchlorate) are available. clu-in.org
Emerging Technologies and Best Practices : Research continues into novel remediation methods, including reduction by zero-valent iron (ZVI), electrolysis, and catalytic reduction. clu-in.orgenviro.wiki Alongside treatment technologies, a key aspect of environmental management is prevention. Regulatory bodies have established best management practices (BMPs) for handling and storing perchlorate-containing materials to prevent their release into the environment. ca.gov
Table 2: Overview of Perchlorate Remediation Technologies
| Technology Category | Specific Method | Primary Application | Principle | Reference |
|---|---|---|---|---|
| Biological | In Situ Bioremediation | Groundwater | Creation of subsurface barriers with electron donors to stimulate microbial degradation of perchlorate. | clu-in.orgitrcweb.org |
| Ex Situ Bioreactors | Groundwater, Wastewater | Contaminated water is passed through a reactor containing microorganisms that degrade perchlorate. | clu-in.orgenviro.wiki | |
| Physicochemical | Ion Exchange | Groundwater, Drinking Water | Perchlorate ions are exchanged for other ions on a solid resin matrix. | clu-in.orgepa.gov |
| Thermal Treatment | Soil | Excavated soil is heated to high temperatures to vaporize and destroy contaminants. | clu-in.org | |
| Reverse Osmosis | Water | A semipermeable membrane is used to separate perchlorate from water under pressure. | epa.gov | |
| Emerging | Zero-Valent Iron (ZVI) Reduction | Water | Elemental iron acts as a reducing agent to chemically break down perchlorate. | clu-in.orgenviro.wiki |
Q & A
Basic: What are the standard synthesis methods for neodymium(III) perchlorate, and how do experimental conditions influence product purity?
Neodymium(III) perchlorate is typically synthesized by dissolving neodymium oxide (Nd₂O₃) or hydrated neodymium salts (e.g., NdCl₃·6H₂O) in concentrated perchloric acid (HClO₄) under controlled heating. The reaction proceeds as:
Nd₂O₃ + 6HClO₄ → 2Nd(ClO₄)₃ + 3H₂O
Key factors affecting purity include:
- Acid concentration : Excess HClO₄ ensures complete dissolution of Nd₂O₃ but may introduce residual acid, requiring vacuum evaporation .
- Temperature : Prolonged heating above 80°C risks partial decomposition of ClO₄⁻ to Cl⁻, detectable via ion chromatography .
- Hydration state : Anhydrous forms are obtained by dehydration under inert gas flow, while hydrated forms (e.g., Nd(ClO₄)₃·6H₂O) crystallize from aqueous solutions .
Basic: Which spectroscopic and structural characterization techniques are most effective for analyzing neodymium(III) perchlorate?
- X-ray Diffraction (XRD) : Resolves crystalline structure and confirms the absence of impurities like Nd₂O₃ or Nd(OH)₃ .
- Infrared (IR) Spectroscopy : Identifies ClO₄⁻ vibrational modes (e.g., ν₃ asymmetric stretching at ~1100 cm⁻¹) and hydration bands near 1600 cm⁻¹ .
- UV-Vis-NIR Spectroscopy : Detects Nd³⁺ electronic transitions (e.g., ⁴I₉/₂ → ⁴F₅/₂ at ~580 nm) for assessing ligand field effects .
- Thermogravimetric Analysis (TGA) : Quantifies hydration levels by measuring mass loss during heating .
Advanced: How can experimental design methodologies optimize neodymium(III) perchlorate’s role in electrosynthesis applications?
In electrochemical perchlorate production, Nd³⁺-doped PbO₂ electrodes enhance ClO₃⁻ → ClO₄⁻ conversion efficiency. Optimization via Box-Behnken design identifies critical parameters:
- pH : Alkaline conditions (pH 11) minimize side reactions (e.g., O₂ evolution) .
- Current density : 0.5 mA cm⁻² balances reaction kinetics and electrode stability .
- Temperature : 40°C maximizes ion mobility without degrading the Nd³⁺-PbO₂ interface .
Validated models achieve 80% yield at 300 min, outperforming undoped electrodes (60%) .
Advanced: How to resolve discrepancies in reported photoluminescence quantum yields (PLQY) for Nd³⁺-doped materials?
Conflicting PLQY values often arise from:
- Matrix effects : Host materials (e.g., glasses vs. nanocrystals) alter Nd³⁺ coordination symmetry, affecting ⁴F₃/₂ → ⁴I₁₁/₂ emission .
- Excitation wavelength : 808 nm lasers minimize non-radiative decay in bioimaging probes compared to 785 nm .
- Sample hydration : Hydrated Nd(ClO₄)₃ exhibits quenching via O-H oscillators, resolved by deuteration or anhydrous synthesis .
Standardize measurements using integrating spheres coupled with corrected excitation spectra .
Advanced: What methodologies assess environmental impacts of neodymium(III) perchlorate contamination?
- Ion Chromatography-Mass Spectrometry (IC-MS) : Detects ClO₄⁻ at trace levels (≤1 ppb) in water and soil .
- Thyroid uptake assays : Quantify perchlorate’s inhibition of iodide transport using radiolabeled ¹²⁵I⁻ in cell cultures .
- Remediation : Ion exchange resins (e.g., bifunctional amino-phosphonic) selectively adsorb ClO₄⁻, achieving >90% removal .
Advanced: How does Nd³⁺ coordination geometry in perchlorate salts influence catalytic activity in organic synthesis?
Nd(ClO₄)₃ acts as a Lewis acid catalyst in reactions like Diels-Alder cyclizations. Key considerations:
- Coordination number : Hexacoordinate Nd³⁺ (with ClO₄⁻ and solvent ligands) enhances electrophilicity vs. lower-coordinate species .
- Counterion mobility : Weakly coordinating ClO₄⁻ facilitates substrate access to the Nd³⁺ center, verified via NMR titration .
- Solvent effects : Acetonitrile improves catalytic turnover vs. water due to reduced hydration .
Advanced: What strategies mitigate thermal decomposition risks during high-temperature applications of neodymium(III) perchlorate?
- Stabilizers : Adding Ce³⁺ or La³⁺ dopants increases decomposition onset temperatures by ~50°C via lattice stabilization .
- Encapsulation : Embedding Nd(ClO₄)₃ in SiO₂ matrices reduces ClO₄⁻ contact with catalytic metals (e.g., Fe) that accelerate decomposition .
- Inert atmospheres : Argon or nitrogen flow prevents oxidative side reactions above 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
